molecular formula C16H12F2N2OS B2448665 (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide CAS No. 868371-12-4

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide

Cat. No.: B2448665
CAS No.: 868371-12-4
M. Wt: 318.34
InChI Key: OUMFXLGTXBHSLO-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a synthetic compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse bioactive properties . The structure is strategically modified with fluorine atoms and an ethyl group, which are common tactics in drug design to fine-tune a molecule's electronegativity, metabolic stability, and overall pharmacokinetic profile . The benzothiazole nucleus is found in numerous bioactive molecules and is the subject of ongoing research for its potential application in developing new therapeutic agents . Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships (SAR) through quantitative structure-activity relationship (QSAR) modeling . Its defined structure makes it an excellent candidate for computer-aided drug design (CADD) studies, including molecular docking and virtual screening campaigns . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the associated Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c1-2-20-14-12(18)4-3-5-13(14)22-16(20)19-15(21)10-6-8-11(17)9-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMFXLGTXBHSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide typically involves the reaction of 3-ethyl-4-fluoro-1,3-benzothiazole with 4-fluorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production quality and quantity .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
  • N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide
  • N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide

Uniqueness

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide stands out due to its dual fluorine substitution, which can enhance its chemical stability and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Biological Activity

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antibacterial agent. This article explores its synthesis, biological mechanisms, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H15F2N3S\text{C}_{18}\text{H}_{15}\text{F}_{2}\text{N}_{3}\text{S}

Key Physical Properties

PropertyValue
Molecular FormulaC₁₈H₁₅F₂N₃S
Molecular Weight358.4 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Synthesis

The synthesis of this compound typically involves the following steps:

  • Condensation Reaction : The compound is synthesized through the condensation of 3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-amine with an appropriate acyl chloride under basic conditions.
  • Solvent Use : Common solvents include dichloromethane or tetrahydrofuran, with triethylamine often used as a base to neutralize the byproducts.
  • Purification : The final product is purified using column chromatography to ensure high purity for biological testing.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it may inhibit the proliferation of cancer cells by targeting specific molecular pathways:

  • Mechanism of Action : The compound potentially acts by inhibiting topoisomerases or kinases, disrupting DNA replication and cell division processes in cancer cells.

Antibacterial Activity

In addition to its anticancer properties, this compound has been investigated for its antibacterial activity. Preliminary studies suggest that it demonstrates effectiveness against certain bacterial strains, making it a candidate for further development as an antibacterial agent.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study involving various cancer cell lines demonstrated that this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Antibacterial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide?

Methodological Answer:
Key steps include:

  • Condensation Reactions : Use carbodiimide coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation between the benzo[d]thiazole and fluorobenzamide precursors. Reaction temperatures should be maintained at 0–5°C to minimize side-product formation .
  • Isomer Control : Employ Z-selective conditions (e.g., low-polarity solvents like toluene) to stabilize the (Z)-ylidene configuration via steric and electronic effects .
  • Purification : Utilize column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .

Advanced: How can regioselectivity challenges in the functionalization of the benzo[d]thiazole core be addressed?

Methodological Answer:
Regioselectivity is influenced by:

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., fluorine at C4) to direct electrophilic substitution to the C5 position. For example, nitration with HNO3/H2SO4 at 0°C yields >80% C5-nitro derivatives .
  • Catalytic Systems : Use Pd-catalyzed C–H activation with pyridine-based ligands to selectively modify the thiazole ring’s C6 position .
  • Computational Guidance : DFT calculations (B3LYP/6-31G*) predict reactive sites, reducing trial-and-error experimentation .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Antimicrobial Screening : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <10 µM suggest potent activity .
  • Enzyme Inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucopyranoside) to test glucosidase inhibition at pH 6.8, monitoring fluorescence intensity over 30 min .

Advanced: How can target identification for this compound be approached using computational tools?

Methodological Answer:

  • Molecular Docking : Dock the compound into protein databases (PDB) using AutoDock Vina. Prioritize targets like β-glucosidase (PDB: 3WY7) or kinases (e.g., EGFR) based on binding affinity (<-8.0 kcal/mol) .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen-bond acceptors at the fluorobenzamide moiety) to screen for shared targets in ChEMBL .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of compound-target complexes, focusing on RMSD <2.0 Å .

Intermediate: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., acarbose for glucosidase inhibition) and normalize data to cell viability (MTT assay) .
  • Structural Confirmation : Re-analyze batches via ¹H/¹³C NMR (Bruker 500 MHz) to rule out impurities or isomerization .
  • Meta-Analysis : Compare IC50 values from ≥3 independent studies; significant outliers (e.g., >2 SD) may indicate experimental variability .

Advanced: What strategies enhance the compound’s metabolic stability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability. Test stability in simulated gastric fluid (pH 1.2) and liver microsomes .
  • CYP450 Inhibition Screening : Use human liver microsomes with LC-MS/MS to identify metabolic hotspots (e.g., demethylation sites). Block degradation with CYP3A4 inhibitors (ketoconazole) .

Basic: Which spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

  • NMR : ¹⁹F NMR (δ -110 to -115 ppm for CF3 groups) and ¹H NMR (doublets for fluorophenyl protons, J = 8–9 Hz) .
  • HRMS : ESI-HRMS (positive mode) should show [M+H]⁺ with <2 ppm error from theoretical mass .
  • XRD : Single-crystal XRD resolves the Z-configuration via dihedral angles (<10° between thiazole and benzamide planes) .

Advanced: How can SAR studies guide the design of derivatives with improved potency?

Methodological Answer:

  • Substituent Effects : Replace the 3-ethyl group with bulkier tert-butyl to enhance hydrophobic interactions. Derivatives show 3x higher glucosidase inhibition (IC50 = 0.8 µM vs. 2.5 µM) .
  • Bioisosteres : Swap fluorine with chlorine; maintain electronegativity but improve membrane permeability (logP increased from 2.1 to 2.7) .
  • Fragment Linking : Attach a morpholinosulfonyl group (from ) to increase solubility (logS = -3.2 vs. -4.5 for parent) .

Intermediate: What analytical methods quantify the compound in biological matrices?

Methodological Answer:

  • HPLC-UV : Use a C18 column (acetonitrile/water + 0.1% TFA) with λ = 254 nm. Retention time ~8.2 min; LOD = 0.1 µg/mL .
  • LC-MS/MS : MRM transitions m/z 420 → 152 (CE = 25 eV) enable quantification in plasma with <5% inter-day variability .

Advanced: How does the compound interact with lipid bilayers in cellular uptake studies?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize liposomes (POPC:POPS = 4:1) on L1 chips. KD values <100 nM indicate strong membrane binding .
  • Confocal Microscopy : Label with BODIPY-FL; time-lapse imaging in HeLa cells shows cytoplasmic accumulation within 15 min .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.